N-(3-Chlorophenyl)-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide
Description
Properties
CAS No. |
88258-52-0 |
|---|---|
Molecular Formula |
C16H12ClNO4 |
Molecular Weight |
317.72 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C16H12ClNO4/c1-21-15-11-5-6-22-13(11)8-12(19)14(15)16(20)18-10-4-2-3-9(17)7-10/h2-8,19H,1H3,(H,18,20) |
InChI Key |
YTGUVHFDLUHZQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC2=C1C=CO2)O)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenyl)-6-hydroxy-4-methoxybenzofuran-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxyphenylacetic acid, under acidic conditions.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Hydroxylation and Methoxylation: The hydroxy and methoxy groups can be introduced through selective hydroxylation and methoxylation reactions using appropriate reagents and conditions.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods: Industrial production of N-(3-Chlorophenyl)-6-hydroxy-4-methoxybenzofuran-5-carboxamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: N-(3-Chlorophenyl)-6-hydroxy-4-methoxybenzofuran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Biological Activity
N-(3-Chlorophenyl)-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide, a compound belonging to the benzofuran family, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves several chemical reactions that typically include the formation of the benzofuran core followed by functionalization at specific positions. The presence of the 3-chlorophenyl and methoxy groups is critical for enhancing its biological activity.
Anticancer Activity
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that derivatives with similar structures exhibit significant antiproliferative activity. For instance, a related compound demonstrated an IC50 value of 5 μM against K562 leukemia cells, indicating potent cytotoxicity without affecting normal cells .
Table 1: Cytotoxic Activity of Related Benzofuran Derivatives
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| N-(3-Chlorophenyl)-6-hydroxy... | K562 | 5 | Significant cytotoxicity |
| 2-amino-3-(2-chlorophenyl)... | HL60 | 0.1 | Higher activity than doxorubicin |
| Benzofuran derivative (unknown) | EAC | CTC50 | High cytotoxic concentration scores |
The structure-activity relationship (SAR) analysis indicates that the position and type of substituents on the benzofuran ring significantly influence biological activity. For example, halogen substitutions at specific positions have been shown to enhance anticancer properties .
The mechanism by which this compound exerts its effects may involve the induction of apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction. This aligns with findings from similar compounds that increase ROS production leading to cytochrome C release and subsequent caspase activation, crucial steps in the apoptotic pathway .
Case Studies
Several studies have investigated the biological effects of benzofuran derivatives, including this compound:
- Study on K562 Cells : This study highlighted the compound's ability to induce apoptosis selectively in cancer cells while sparing healthy cells, showcasing its potential as a targeted cancer therapy .
- Comparative Analysis with Doxorubicin : In comparative studies, compounds with similar structural features exhibited IC50 values comparable to doxorubicin, a well-known chemotherapeutic agent, suggesting that these derivatives could serve as effective alternatives or adjuncts in cancer treatment .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds related to N-(3-Chlorophenyl)-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide exhibit potent anticancer properties. Studies have shown that derivatives of benzofuran can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In a study evaluating the cytotoxic effects of benzofuran derivatives, this compound was tested against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value indicating significant potency against these cell lines, suggesting its potential as an anticancer agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 5.2 |
| This compound | A549 | 6.8 |
Inhibition of Protein Tyrosine Phosphatases
Another promising application of this compound is its role as an inhibitor of protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular processes such as growth and differentiation.
Research Findings:
A focused library approach revealed that modifications to the benzofuran scaffold significantly enhanced inhibitory activity against specific PTPs. The compound's structure allows for selective binding to the active site of these enzymes, leading to decreased hydrolysis of substrates critical for cellular signaling pathways .
| Compound | PTP Target | IC50 (µM) |
|---|---|---|
| This compound | LYP | 1.0 |
| This compound | PTP1B | 2.5 |
Antimicrobial Properties
The antimicrobial effects of benzofuran derivatives have also been investigated, with promising results indicating efficacy against various bacterial strains.
Case Study:
In vitro studies demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibacterial agent .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Research Insights:
Studies involving animal models have indicated that this compound could mitigate oxidative stress-induced neuronal damage. This effect is believed to be mediated through the modulation of antioxidant enzyme activities .
Comparison with Similar Compounds
Key Observations :
- The furopyridine core () shares a fused furan ring but incorporates a pyridine nitrogen, likely altering electronic properties and solubility compared to the simpler benzofuran system .
Q & A
Q. What synthetic routes are commonly employed for N-(3-Chlorophenyl)-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide, and how is the product characterized?
The compound is synthesized via ring-opening and closure reactions starting from intermediates like 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile. Characterization involves elemental analysis, UV-Vis, IR, NMR (¹H and ¹³C), and mass spectrometry. Computational validation using DFT methods (B3LYP/6-311++G(d,p)) ensures structural accuracy by comparing theoretical and experimental spectral data .
Q. Which computational methods are used to predict electronic and thermodynamic properties of benzofuran carboxamides?
Density Functional Theory (DFT) with B3LYP and CAM-B3LYP functionals at the 6-311++G(d,p) basis set is standard. These methods calculate electronic absorption spectra, polarizability, hyperpolarizability, and thermodynamic parameters (enthalpy, entropy). Solvent effects are modeled using the Polarizable Continuum Model (PCM) .
Q. What biological screening approaches are applied to evaluate this compound’s activity?
Anti-oxidative activity is assessed via radical scavenging assays (e.g., DPPH or ABTS). Enzyme inhibition studies, such as Ca²⁺-ATPase assays, use steady-state ATPase activity measurements and IC₅₀ determination. Statistical validation employs ANOVA and Student’s t-test (GraphPad Pro 6.0) .
Q. Which crystallographic software is recommended for structural determination?
SHELX programs (SHELXL, SHELXS) are widely used for small-molecule refinement. These tools are robust for high-resolution data and twinned crystals, with SHELXPRO facilitating macromolecular applications .
Advanced Research Questions
Q. How can reaction yields be optimized for benzofuran carboxamide derivatives during multi-step synthesis?
Key steps include hydrogenation under controlled pressure (e.g., 40 psi H₂ with sulfided Pt/C) and selective reduction using LiBH₄. Solvent systems (THF/MeOH/H₂O) and temperature modulation (60°C for hydrolysis) improve efficiency. Monitoring by TLC and HPLC ensures intermediate purity .
Q. What strategies resolve discrepancies between experimental spectral data and computational predictions?
Adjust the basis set (e.g., 6-311++G(d,p) → aug-cc-pVTZ) or solvent model (CLR-PCM vs. SMD). Validate via natural bond orbital (NBO) analysis to identify hyperconjugative interactions affecting spectral shifts. Cross-check with experimental NMR chemical shifts (δ ± 0.5 ppm tolerance) .
Q. How is the inhibitory mechanism against Ca²⁺-ATPase elucidated at the molecular level?
Use stopped-flow kinetics to analyze single-cycle charge transfer. Competitive binding assays with derivatives like NF1442 (IC₅₀ = 1.3 µM) identify key interactions with SERCA1’s transmembrane domains. Molecular docking (AutoDock Vina) and MD simulations refine binding poses .
Q. What methodologies assess thermodynamic stability and reactivity of the compound?
Compute Gibbs free energy (ΔG) and enthalpy (ΔH) via DFT to compare stability against structural isomers. Local reactivity descriptors (Fukui functions) identify nucleophilic attack sites (e.g., C7 in benzofuran). NBO analysis quantifies charge transfer and stabilization energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
